1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized through various chemical reactions to introduce the desired substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the tetrahydropyrazino[1,2-b]indazole core through cyclization of appropriate precursors.
N-alkylation: Introduction of the methyl group at the nitrogen atom.
Amide Bond Formation: Coupling of the piperazine and pyridinone moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Chemical Biology: Use as a probe to study biological processes and interactions.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
Tetrahydropyrazino[1,2-b]indazole Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties and varying functional groups.
Pyridinone Derivatives: Compounds with pyridinone cores and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
1-methyl-3-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-24-9-4-6-16(20(24)28)21(29)26-13-11-25(12-14-26)19-18-15-5-2-3-7-17(15)23-27(18)10-8-22-19/h4,6,8-10H,2-3,5,7,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFQLUWXXRXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.